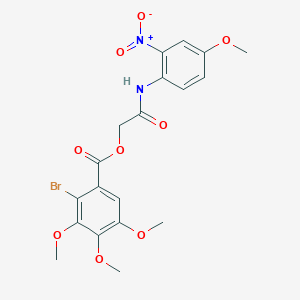
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a highly functionalized compound that contains both electron-withdrawing and electron-donating groups, making it a versatile molecule for chemical reactions and biological studies.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has been shown to have anti-proliferative and anti-inflammatory activities in vitro, and it has also been found to inhibit the growth of cancer cells in animal models. In biochemistry, this compound has been used as a probe for studying protein-ligand interactions and enzyme kinetics. This compound has been shown to bind to various proteins, including human serum albumin and carbonic anhydrase, with high affinity and specificity. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH and ion transport in cells. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the attenuation of inflammation. In normal cells, this compound has been found to have low toxicity and minimal side effects, suggesting its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its versatility for chemical modifications. This compound can be easily synthesized in large quantities and purified using standard techniques, making it a cost-effective and readily available compound for research. However, this compound also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. This compound should be handled with care and used in appropriate concentrations to avoid adverse effects on cells and organisms.
Direcciones Futuras
There are several future directions for 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate research, including the development of this compound-based drugs for cancer and inflammation, the exploration of this compound as a probe for studying protein-ligand interactions and enzyme kinetics, and the synthesis of this compound-based materials for various applications. In cancer research, this compound could be further optimized for its anti-proliferative and apoptotic activities, and its mechanism of action could be elucidated in more detail. In biochemistry, this compound could be used to study the structure and function of various proteins, and to develop new inhibitors and activators of enzymes. In materials science, this compound could be used to synthesize new functional materials with unique properties, such as stimuli-responsive behavior and self-assembly. Overall, this compound has great potential for advancing scientific research in various fields, and further studies are needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-(4-methoxy-2-nitroanilino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of this compound. The yield of this compound is typically around 50%, and the compound can be purified using column chromatography or recrystallization.
Propiedades
Fórmula molecular |
C19H19BrN2O9 |
|---|---|
Peso molecular |
499.3 g/mol |
Nombre IUPAC |
[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H19BrN2O9/c1-27-10-5-6-12(13(7-10)22(25)26)21-15(23)9-31-19(24)11-8-14(28-2)17(29-3)18(30-4)16(11)20/h5-8H,9H2,1-4H3,(H,21,23) |
Clave InChI |
PRMWUEJDXVPRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)

![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)

